MR-16728 hydrochloride

acetylcholine release presynaptic modulation cetiedil analogue

MR-16728 hydrochloride (CAS 207403-36-9) is a synthetic small-molecule cetiedil analogue that modulates acetylcholine (ACh) release from presynaptic terminals. First described in 1993 as a tool compound for dissecting presynaptic cholinergic mechanisms, it belongs to the cyclohexyl-phenylacetamide class and is primarily used in neurochemical research to probe Ca²⁺-dependent and Ca²⁺-independent ACh secretion pathways.

Molecular Formula C23H37ClN2O
Molecular Weight 393.0 g/mol
Cat. No. B1662927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMR-16728 hydrochloride
SynonymsN-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride
Molecular FormulaC23H37ClN2O
Molecular Weight393.0 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CCCNC(=O)C(C2CCCCC2)C3=CC=CC=C3.Cl
InChIInChI=1S/C23H36N2O.ClH/c26-23(24-16-11-19-25-17-9-1-2-10-18-25)22(20-12-5-3-6-13-20)21-14-7-4-8-15-21;/h3,5-6,12-13,21-22H,1-2,4,7-11,14-19H2,(H,24,26);1H
InChIKeyQLMQSFIGPVLVAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MR-16728 Hydrochloride – Compound Identity, Pharmacological Class, and Procurement Baseline


MR-16728 hydrochloride (CAS 207403-36-9) is a synthetic small-molecule cetiedil analogue that modulates acetylcholine (ACh) release from presynaptic terminals [1]. First described in 1993 as a tool compound for dissecting presynaptic cholinergic mechanisms, it belongs to the cyclohexyl-phenylacetamide class and is primarily used in neurochemical research to probe Ca²⁺-dependent and Ca²⁺-independent ACh secretion pathways [2]. The compound is commercially available from multiple specialty chemical vendors in ≥95% purity (free base CAS 147614-21-9; hydrochloride salt CAS 207403-36-9), with molecular formula C₂₃H₃₆N₂O·HCl and molecular weight 393.01 g/mol .

Why Cetiedil, AH5183, or Other Presynaptic Cholinergic Modulators Cannot Replace MR-16728 Hydrochloride


MR-16728 hydrochloride exhibits a unique bidirectional pharmacological profile that is not recapitulated by its parent compound cetiedil, the vesicular uptake blocker AH5183 (vesamicol), or the immunosuppressant cyclosporin A [1]. While cetiedil uniformly inhibits both ionophore- and depolarization-evoked ACh release, MR-16728 diverges by enhancing Ca²⁺-ionophore-triggered release up to 145% of control while simultaneously inhibiting KCl-depolarization-evoked release [2]. AH5183 acts upstream at the vesicular ACh transporter and does not affect the terminal release step itself, whereas MR-16728 acts downstream on the mediatophore release complex [3]. Simple potency comparisons or class-level assumptions therefore fail; selecting MR-16728 requires evidence that the specific functional signature—enhancement of ionophore-evoked release, potentiation at low Ca²⁺, and mediatophore engagement—is preserved [4].

Quantitative Head-to-Head and Cross-Study Differentiation Evidence for MR-16728 Hydrochloride


Bidirectional Modulation of Evoked Acetylcholine Release: MR-16728 Enhancement vs. Cetiedil Inhibition

In Torpedo marmorata synaptosomes stimulated with the Ca²⁺ ionophore A23187 or ionomycin in the presence of 4 mM Ca²⁺, MR-16728 hydrochloride enhanced acetylcholine (ACh) release to 145% of control [1]. Under identical ionophore-stimulated conditions, cetiedil produced inhibition of evoked ACh release rather than enhancement, establishing a qualitative functional reversal between the parent compound and its analogue [2]. Conversely, both compounds inhibited ACh release evoked by KCl depolarization, demonstrating that MR-16728 possesses a stimulus-dependent bidirectional action not shared by cetiedil [1].

acetylcholine release presynaptic modulation cetiedil analogue Torpedo synaptosomes

Calcium-Dependent Potentiation of ACh Release: 300% Enhancement at Low Ca²⁺ vs. 145% at High Ca²⁺

MR-16728 hydrochloride exhibits a striking Ca²⁺-concentration-dependent potentiation of ACh release. At the standard 4 mM extracellular Ca²⁺, ionophore-evoked release reaches 145% of control; however, when the Ca²⁺ concentration is reduced to the 10 μM range (i.e., low micromolar), the enhancement increases to approximately 300% of control [1]. In contrast, cetiedil enhances only spontaneous Ca²⁺-independent ACh release (up to 340% in Ca²⁺-free medium) and does not show this Ca²⁺-dependent amplification of evoked release [2]. This profile indicates that MR-16728 operates through a Ca²⁺-sensitive mechanism distinct from cetiedil's action on spontaneous release machinery.

calcium-dependent release ACh potentiation presynaptic Ca²⁺ sensitivity mediatophore

Presynaptic Ca²⁺-ATPase Inhibition: MR-16728 EC₅₀ of 13.5 μM vs. Target-Specific Context

MR-16728 hydrochloride inhibits Ca²⁺-ATPase activity measured in purified synaptosomal presynaptic membranes, with a half-maximal effect concentration (EC₅₀) of 13.5 μM [1]. Although cetiedil is also known to inhibit Ca²⁺-ATPase, this activity has been characterized predominantly in erythrocyte membranes and calmodulin-stimulated systems, not in purified presynaptic membrane preparations [2]. The presynaptic Ca²⁺-ATPase is a distinct isoform responsible for Ca²⁺ extrusion at the nerve terminal; therefore, EC₅₀ values obtained from non-neuronal systems cannot be directly extrapolated to predict presynaptic effects of cetiedil or other analogues [3].

Ca²⁺-ATPase inhibition presynaptic membrane calcium homeostasis EC₅₀

Mediatophore-Mediated ACh Release in Reconstituted Proteoliposomes: MR-16728 Target Identification

The enhancement of ACh release by MR-16728 hydrochloride was recapitulated in a reconstituted system: proteoliposomes incorporating purified mediatophore, a 15-kDa presynaptic membrane proteolipid that supports Ca²⁺-dependent quantal ACh release [1]. This finding identifies mediatophore as a candidate molecular target for MR-16728. In contrast, cetiedil's effects on ACh release are primarily attributed to its inhibition of high-affinity choline uptake and vesicular ACh transport rather than direct mediatophore engagement [2]. AH5183 (vesamicol), another widely used presynaptic cholinergic tool, acts exclusively at the vesicular ACh transporter and does not modulate mediatophore function [3]. The ability of MR-16728 to enhance ACh release in a cell-free mediatophore-proteoliposome system provides a level of mechanistic resolution unavailable with cetiedil or AH5183.

mediatophore proteoliposome reconstitution quantal release presynaptic target

Competitive Displacement of [³H]Cetiedil from Presynaptic Membranes: MR-16728 Kd = 181.9 nM

MR-16728 hydrochloride and cyclosporin A both act as competitive inhibitors of [³H]cetiedil binding to purified synaptosomal presynaptic membranes, with a dissociation constant (Kd) of 181.9 nM [1]. This direct binding evidence demonstrates that MR-16728 and cyclosporin A share an overlapping (or identical) presynaptic binding site that is also recognized by cetiedil. No analogous binding data are available for other cetiedil analogues or for AH5183 at this site, making the Kd value a unique quantitative reference for structure-activity relationship (SAR) studies and for selecting appropriate competitor compounds in binding experiments [2].

radioligand binding presynaptic membrane competitive inhibitor binding site

High-Value Research and Procurement Application Scenarios for MR-16728 Hydrochloride


Dissecting Stimulus-Secretion Coupling Pathways in Cholinergic Nerve Terminals

When a study requires differential activation of the two main evoked ACh release pathways—ionophore-mediated Ca²⁺ influx vs. KCl depolarization—MR-16728 hydrochloride is the tool of choice because it produces opposite effects on these two modes (enhancement of ionophore-evoked release to 145% of control vs. inhibition of depolarization-evoked release), whereas cetiedil inhibits both [1]. This bidirectional profile allows researchers to unambiguously separate pathway contributions in synaptosome-based secretion assays [2].

Investigating Presynaptic Ca²⁺ Homeostasis and Ca²⁺-ATPase Function

For experiments examining the role of Ca²⁺-ATPase in presynaptic Ca²⁺ clearance and its impact on neurotransmitter release probability, MR-16728 provides the only quantitatively defined presynaptic Ca²⁺-ATPase inhibitory tool in the cetiedil analogue class (EC₅₀ = 13.5 μM in purified presynaptic membranes) [1]. Combined with its ability to potentiate ACh release up to 300% at low Ca²⁺ (10 μM range), it enables precise manipulation of Ca²⁺ dynamics at the nerve terminal [2].

Mediatophore-Dependent Quantal Release Reconstitution Studies

In cell-free systems where mediatophore has been reconstituted into proteoliposomes to study the minimal molecular requirements for quantal ACh release, MR-16728 hydrochloride is uniquely validated as a positive modulator [1]. Neither cetiedil nor AH5183 enhance mediatophore-mediated release, making MR-16728 the only commercially available positive control compound for reconstitution assays focused on the terminal release step [2].

Radioligand Binding and Competitive Displacement Assays Targeting the Cetiedil Presynaptic Site

When developing or validating novel presynaptic cholinergic ligands, MR-16728 hydrochloride serves as a well-characterized competitive inhibitor in [³H]cetiedil displacement protocols, with an established Kd of 181.9 nM on purified presynaptic membranes [1]. Its defined affinity and shared binding site with cyclosporin A make it suitable for constructing competitive binding curves and for use as a reference standard in SAR campaigns targeting presynaptic ACh release modulators [2].

Technical Documentation Hub

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